molecular formula C24H25N3O3S B5199539 N-{4-[(4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide

N-{4-[(4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide

Cat. No.: B5199539
M. Wt: 435.5 g/mol
InChI Key: BPYWEFAOMGHYPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide, also known as NSC 74859, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been found to exhibit significant biological activity against various diseases.

Mechanism of Action

N-{4-[(4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide 74859 exerts its biological activity through inhibition of several enzymes and signaling pathways. It has been found to inhibit the activity of protein kinases such as AKT and MAPK, which are involved in cell proliferation and survival. It also inhibits the activity of histone deacetylases (HDACs), which are involved in gene expression regulation. In addition, this compound 74859 has been found to activate the aryl hydrocarbon receptor (AhR), which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
This compound 74859 has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the formation of new blood vessels that are essential for tumor growth. In inflammation research, this compound 74859 has been found to reduce the production of pro-inflammatory cytokines and chemokines. It also reduces the infiltration of immune cells into inflamed tissues. In neurological research, this compound 74859 has been found to reduce neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-{4-[(4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide 74859 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied for its biological activity, which makes it a well-characterized compound for research. However, this compound 74859 has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. It also has low bioavailability, which can limit its effectiveness in in vivo studies.

Future Directions

N-{4-[(4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide 74859 has several potential future directions for research. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to develop more potent derivatives of this compound 74859 with improved solubility and bioavailability. Additionally, the mechanism of action of this compound 74859 needs further elucidation to fully understand its biological activity. Finally, the use of this compound 74859 in combination with other drugs or therapies should be explored to enhance its effectiveness.

Synthesis Methods

N-{4-[(4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide 74859 can be synthesized by reacting 2-methyl-3,4-dihydro-1(2H)-quinolinone with 4-aminobenzenesulfonyl chloride followed by reaction with acetic anhydride. The final product is obtained after purification through column chromatography. This synthesis method has been reported in several research articles and has been found to yield a high purity product.

Scientific Research Applications

N-{4-[(4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide 74859 has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant biological activity against various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound 74859 has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and prostate cancer. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
In inflammation research, this compound 74859 has been found to inhibit the production of inflammatory cytokines and chemokines. It has also been shown to reduce inflammation in animal models of arthritis and colitis. In neurological research, this compound 74859 has been found to have neuroprotective effects against ischemic brain injury and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

N-[4-[(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-17-16-23(26-19-8-4-3-5-9-19)22-10-6-7-11-24(22)27(17)31(29,30)21-14-12-20(13-15-21)25-18(2)28/h3-15,17,23,26H,16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYWEFAOMGHYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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